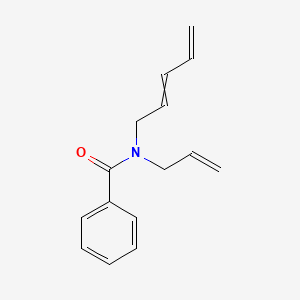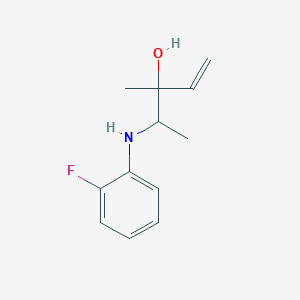
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol is an organic compound that features a fluoroaniline group attached to a methylpentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol typically involves the reaction of 2-fluoroaniline with a suitable precursor that provides the methylpentene backbone. One common method involves the nucleophilic substitution of a halogenated precursor with 2-fluoroaniline under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Palladium-catalyzed amination reactions are often employed in large-scale synthesis due to their efficiency and selectivity . The use of continuous flow reactors can further enhance the production rate and scalability of the process.
化学反応の分析
Types of Reactions
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving electron transfer and redox reactions .
類似化合物との比較
Similar Compounds
4-Fluoroaniline: A simpler compound with similar structural features but lacking the methylpentene backbone.
2-Fluoroaniline: Another isomer with the fluoro group in a different position, leading to different chemical properties.
Uniqueness
4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol is unique due to its combination of a fluoroaniline group with a methylpentene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
66064-24-2 |
|---|---|
分子式 |
C12H16FNO |
分子量 |
209.26 g/mol |
IUPAC名 |
4-(2-fluoroanilino)-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16FNO/c1-4-12(3,15)9(2)14-11-8-6-5-7-10(11)13/h4-9,14-15H,1H2,2-3H3 |
InChIキー |
HTLOBLFJIJMFBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C=C)O)NC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


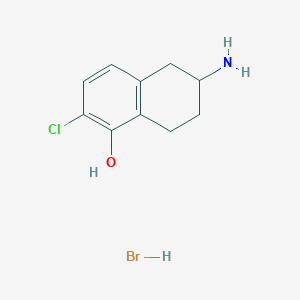


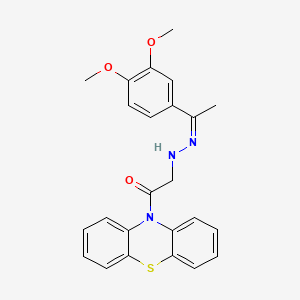
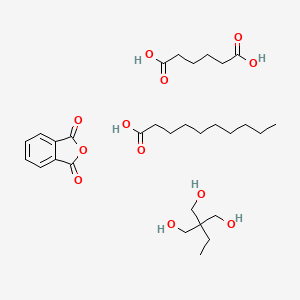

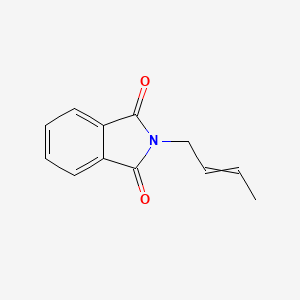

![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
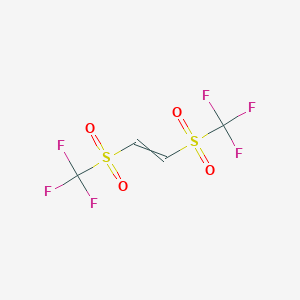
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
